

# cross-validation of miR-143 targets identified by proteomics and transcriptomics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IT-143A   |           |
| Cat. No.:            | B15559680 | Get Quote |

# A Cross-Validation of miR-143 Targets: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate identification of microRNA targets is paramount for elucidating disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of miR-143 targets identified through two powerful high-throughput techniques: proteomics and transcriptomics. By examining the overlap and discrepancies between these methodologies, we can achieve a more robust and cross-validated understanding of the regulatory landscape of miR-143.

MicroRNA-143 (miR-143) is a well-established tumor suppressor that is frequently downregulated in various cancers, including colorectal, gastric, and pancreatic cancer.[1] It plays a crucial role in regulating key cellular processes such as proliferation, differentiation, and apoptosis by post-transcriptionally silencing its target genes.[2][3][4] While transcriptomic approaches like microarrays can identify changes in messenger RNA (mRNA) levels, proteomic techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) offer a direct measure of protein abundance. This dual approach is critical as miRNAs can regulate gene expression through both mRNA degradation and translational repression.[1][5][6]

#### **Comparative Analysis of miR-143 Targets**

A seminal study by Yang et al. (2010) utilized a SILAC-based quantitative proteomic approach in conjunction with microarray analysis to systematically identify miR-143 targets in the







MiaPaCa2 pancreatic cancer cell line.[1][6][7][8] Their findings revealed that a significant number of targets were regulated at the translational level without a corresponding decrease in mRNA levels, underscoring the importance of proteomic analysis in miRNA target identification. [1][6]

Below is a summary of potential miR-143 targets identified by proteomics that showed greater than a two-fold downregulation at the protein level. The corresponding changes at the mRNA level are also presented to highlight the different modes of regulation.



| Target Gene   | Protein<br>Downregulation<br>(Fold Change) | mRNA Regulation<br>(Fold Change) | Primary Function                                                                           |
|---------------|--------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------|
| ADD3          | >2                                         | No significant change            | Adducin 3, involved in cell-cell adhesion and cytoskeletal structure.                      |
| B-MYB (MYBL2) | >2                                         | No significant change            | Myb-related protein B,<br>a transcription factor<br>involved in cell cycle<br>progression. |
| G6PD          | >2                                         | No significant change            | Glucose-6-phosphate dehydrogenase, a key enzyme in the pentose phosphate pathway.          |
| KRAS          | >2                                         | No significant change            | Kirsten rat sarcoma viral oncogene homolog, a central player in cell signaling.[9]         |
| MAPK7 (ERK5)  | >2                                         | No significant change            | Mitogen-activated protein kinase 7, a component of the MAPK signaling pathway.[1]          |
| MSH6          | >2                                         | No significant change            | MutS homolog 6, involved in DNA mismatch repair.                                           |
| TPD52         | >2                                         | No significant change            | Tumor protein D52,<br>implicated in cell<br>proliferation and<br>vesicle trafficking.      |







| YWHAE | >2 | No significant change | <ul><li>14-3-3 protein epsilon,</li><li>a member of the 14-3-</li><li>3 family of signaling</li></ul> |
|-------|----|-----------------------|-------------------------------------------------------------------------------------------------------|
|       |    |                       | proteins.                                                                                             |

Note: This table represents a selection of the 93 putative targets identified by Yang et al. where protein expression was downregulated by more than two-fold.[1]

## **Experimental Protocols**

The identification and validation of miR-143 targets involve a multi-step experimental workflow. The following sections detail the methodologies employed in key studies.

#### **Experimental Workflow**





Click to download full resolution via product page

A generalized workflow for the identification and validation of miR-143 targets.



#### **Cell Culture and Transfection**

Pancreatic cancer cells (MiaPaCa2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For SILAC experiments, cells were cultured in media containing either normal isotopic abundance L-arginine and L-lysine or heavy isotope-labeled L-arginine (13C6) and L-lysine (13C6, 15N2). Cells were then transfected with a miR-143 mimic or a negative control oligonucleotide using a suitable transfection reagent.

#### **Proteomic Analysis (SILAC)**

Following transfection, cells were lysed, and proteins were extracted. Equal amounts of protein from the "heavy" and "light" labeled cell populations were mixed, digested with trypsin, and subjected to strong cation exchange chromatography for fractionation. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins was determined by comparing the signal intensities of the heavy and light isotopic peptide pairs.

## **Transcriptomic Analysis (Microarray)**

Total RNA was extracted from transfected cells and subjected to quality control. The RNA was then labeled and hybridized to a human genome microarray chip. The arrays were scanned, and the data were normalized to identify differentially expressed genes between the miR-143 mimic-transfected and control cells.

#### **Target Validation (Luciferase Reporter Assay)**

To confirm direct targeting, the 3' untranslated region (3' UTR) of a candidate target gene was cloned downstream of a luciferase reporter gene. This construct was co-transfected into cells with either the miR-143 mimic or a control. A significant decrease in luciferase activity in the presence of the miR-143 mimic indicated a direct interaction between miR-143 and the target 3' UTR.[1][10]

## **Key Signaling Pathways Regulated by miR-143**

miR-143 exerts its tumor-suppressive functions by targeting key components of oncogenic signaling pathways. The Ras-Raf-MEK-ERK and PI3K/Akt pathways are two of the most well-



characterized signaling cascades regulated by miR-143.[3][4][9]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identifying targets of miR-143 using a SILAC-based proteomic approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Biological functions and potential mechanisms of miR-143-3p in cancers (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the miR-143/-145 microRNA Cluster on the Colon Cancer Proteome and Transcriptome PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying targets of miR-143 using a SILAC-based proteomic approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Identifying targets of miR-143 using a SILAC-based proteomic approach Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview -PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [cross-validation of miR-143 targets identified by proteomics and transcriptomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#cross-validation-of-mir-143-targets-identified-by-proteomics-and-transcriptomics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com